molecular formula C18H24N4O3S B10928147 N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

Cat. No.: B10928147
M. Wt: 376.5 g/mol
InChI Key: BLLCUNOJHWARGT-UHFFFAOYSA-N
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Description

N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring, a pyrrolidinyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE involves multiple steps, including amination, reduction, esterification, and condensation reactions. The starting material, 1-methyl-1H-pyrazol-5-amine, undergoes nitrosation, reduction, and esterification to form intermediate compounds. These intermediates are then subjected to amino group protection and condensation steps to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using appropriate solvents and catalysts to facilitate the reactions. The overall yield of the synthesis can be improved by using mild reagents and trapping intermediates in situ to prevent their degradation .

Chemical Reactions Analysis

Types of Reactions

N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydrogen peroxide, sodium hydroxide, sodium borohydride, and various organic solvents. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N1-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and benzenesulfonamide-containing molecules. Examples of such compounds are:

Uniqueness

N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H24N4O3S

Molecular Weight

376.5 g/mol

IUPAC Name

N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-N-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C18H24N4O3S/c1-4-22-14(2)15(12-19-22)13-20(3)26(24,25)17-9-7-16(8-10-17)21-11-5-6-18(21)23/h7-10,12H,4-6,11,13H2,1-3H3

InChI Key

BLLCUNOJHWARGT-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CN(C)S(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O)C

Origin of Product

United States

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